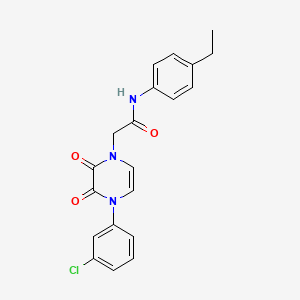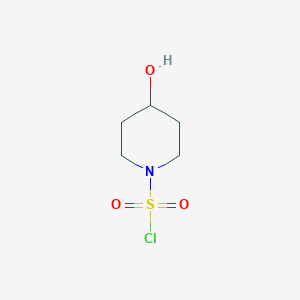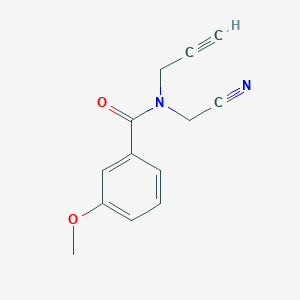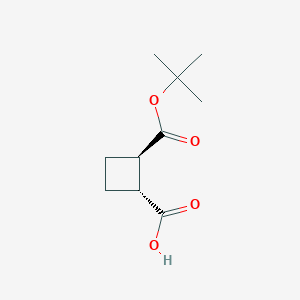
4,4''-Dichloro-1,1':2',1''-terphenyl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4,4’-Dichloro-1,1’:2’,1’’-terphenyl (4,4’-DCPT) is a synthetic, white crystalline solid with a molecular weight of 307.87 g/mol. It is a member of the terphenyl family of compounds, which are aromatic hydrocarbons with three phenyl rings connected in a linear fashion. 4,4’-DCPT is a widely used reagent in organic synthesis and has been studied for its potential applications in various scientific fields.
Scientific Research Applications
Materials Science and Polymer Production
Polyurethane Production Chain Impurities
Research indicates that compounds similar to 4,4''-Dichloro-1,1':2',1''-terphenyl can act as chlorine radical sources within polyurethane production chains, leading to the formation of chlorinated byproducts like dichloro- and trichlorobiphenyl isomers. This has implications for controlling impurities in industrial processes (Callison et al., 2012).
Synthesis of Polyimides with Twisted Structures
New polyimides containing di-tert-butyl side groups synthesized from related compounds exhibited remarkable solubility, low dielectric constants, and high glass transition temperatures, making them suitable for advanced materials applications (Chern et al., 2009).
Organic Chemistry and Synthesis
- Synthesis of Substituted 1,5-Dioxaspiro[2.4]heptanes: A catalyzed lithiation process involving similar dichloro compounds led to methylene-substituted diols, which are key intermediates in synthesizing biologically active natural compounds and synthetic organic chemistry intermediates (Alonso et al., 2002).
Environmental Science
- Degradation of Dioxins: Mechanochemical treatment with calcium oxide has shown effective degradation of dioxin compounds, converting them into less harmful substances. This process highlights the potential for remediating contaminated environmental sites and reducing the impact of persistent organic pollutants (Nomura et al., 2005).
properties
IUPAC Name |
1,2-bis(4-chlorophenyl)benzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12Cl2/c19-15-9-5-13(6-10-15)17-3-1-2-4-18(17)14-7-11-16(20)12-8-14/h1-12H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXVXTMJMDUELPU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC=C(C=C2)Cl)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12Cl2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-(7-cyclopropyl-1,3-dimethyl-2,4-dioxopyrimido[4,5-d]pyrimidin-5-yl)sulfanyl-N-(furan-2-ylmethyl)acetamide](/img/structure/B2755031.png)



![N-(3,4-dichlorophenyl)-3-[5-(2-methylcyclopropyl)furan-2-yl]propanamide](/img/structure/B2755035.png)


![2-[1-[2-(2-Chlorophenoxy)propanoyl]azetidin-3-yl]-6-pyridin-4-ylpyridazin-3-one](/img/structure/B2755041.png)

![4-methyl-N-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-1,2,3-thiadiazole-5-carboxamide](/img/structure/B2755045.png)

